Home > Products > Screening Compounds P43537 > N-methyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
N-methyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide -

N-methyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Catalog Number: EVT-4621872
CAS Number:
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Imatinib, also known as STI571 or Gleevec, is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML). It functions by binding to the active site of the BCR-ABL tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the proliferation of cancer cells. [, , ]

Relevance: Imatinib shares a core benzamide structure with N-methyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide. Both compounds feature a benzamide moiety substituted at the para position. Additionally, both compounds possess an amino group at the meta position of the benzamide ring, though the substituents on this amino group differ between the two compounds. Imatinib's meta amino group is incorporated into a pyrimidine ring, which in turn connects to a pyridine ring, contributing to its potent kinase inhibitory activity. [, , ]

(3-(Trifluoromethylsulfonyl)-N-[4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl]benzamide (AN-024)

Compound Description: (3-(Trifluoromethylsulfonyl)-N-[4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl]benzamide, also known as AN-024, is an intermediate compound utilized in the synthesis of more complex pharmaceutical agents. []

Relevance: This compound exhibits structural resemblance to N-methyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide. Both compounds share a benzamide core structure. Notably, AN-024 also contains a pyridylpyrimidine moiety attached to the meta position of the benzamide ring, a structural motif observed in Imatinib and highlighting a potential avenue for further modification of the target compound. []

Compound Description: This compound represents the free base form of Imatinib. While it shares the same core structure and target with the commercially available Imatinib mesylate salt, the free base form might exhibit different physicochemical properties and biological activity. []

Relevance: The free base form of Imatinib, with its uncharged piperazine moiety, presents an alternative structure compared to N-methyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide. This difference highlights how subtle changes, like salt formation versus a free base, can impact a compound's overall properties. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound is a potent and selective leukotriene receptor antagonist, exhibiting promising bronchodilatory effects. Its development focused on identifying efficacious compounds with improved pharmacokinetic properties. []

Relevance: Structurally, this compound shares the sulfonamide moiety with N-methyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide. Both feature a methylphenyl sulfonyl group attached to a nitrogen atom. This shared feature highlights the versatility of the sulfonamide group in medicinal chemistry and its presence in diverse pharmacological classes. []

Properties

Product Name

N-methyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

IUPAC Name

N-methyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzamide

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C16H18N2O3S/c1-12-7-9-15(10-8-12)22(20,21)18(3)14-6-4-5-13(11-14)16(19)17-2/h4-11H,1-3H3,(H,17,19)

InChI Key

ONVTULKNLWUJJO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C(=O)NC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.